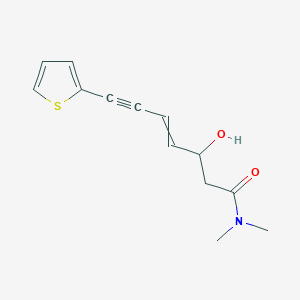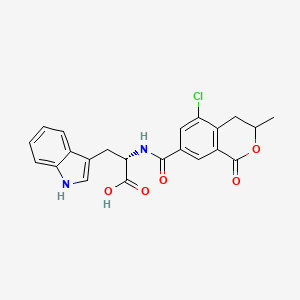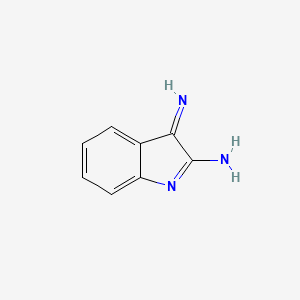![molecular formula C19H42N2O B14508942 1-[(2-Aminoethyl)amino]heptadecan-2-OL CAS No. 62745-88-4](/img/structure/B14508942.png)
1-[(2-Aminoethyl)amino]heptadecan-2-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(2-Aminoethyl)amino]heptadecan-2-OL is an organic compound that belongs to the class of amines. Amines are derivatives of ammonia where one or more hydrogen atoms are replaced by alkyl or aryl groups. This compound features a long hydrocarbon chain with an amino group and a hydroxyl group, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-Aminoethyl)amino]heptadecan-2-OL can be achieved through several methods:
Reductive Amination: This involves the reaction of a carbonyl compound with an amine in the presence of a reducing agent. For example, the reaction of heptadecan-2-one with 2-aminoethylamine in the presence of a reducing agent like sodium cyanoborohydride can yield this compound.
Hydrogenation: Nitro compounds can be reduced to amines using hydrogen gas over a metal catalyst such as platinum or nickel. For instance, the reduction of a nitro-substituted heptadecan-2-OL can produce the desired amine.
Industrial Production Methods
Industrial production of this compound typically involves large-scale reductive amination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-[(2-Aminoethyl)amino]heptadecan-2-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be further reduced to remove the hydroxyl group, forming a fully saturated amine.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) over platinum (Pt) or nickel (Ni) catalysts
Substitution: Alkyl halides, acyl chlorides
Major Products
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of fully saturated amines
Substitution: Formation of substituted amines or other functionalized derivatives
Applications De Recherche Scientifique
1-[(2-Aminoethyl)amino]heptadecan-2-OL has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of complex amines and amides.
Biology: Serves as a precursor for the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: Investigated for its potential therapeutic properties, including its role as an intermediate in drug synthesis.
Industry: Utilized in the production of surfactants, emulsifiers, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 1-[(2-Aminoethyl)amino]heptadecan-2-OL depends on its specific application. In biological systems, it can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, ionic interactions, and hydrophobic effects. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-[(2-Aminoethyl)amino]octadecan-2-OL: Similar structure with an additional carbon in the hydrocarbon chain.
1-[(2-Aminoethyl)amino]hexadecan-2-OL: Similar structure with one less carbon in the hydrocarbon chain.
Uniqueness
1-[(2-Aminoethyl)amino]heptadecan-2-OL is unique due to its specific chain length and functional groups, which confer distinct chemical and physical properties. These properties make it suitable for specific applications where other similar compounds may not be as effective.
Propriétés
Numéro CAS |
62745-88-4 |
|---|---|
Formule moléculaire |
C19H42N2O |
Poids moléculaire |
314.5 g/mol |
Nom IUPAC |
1-(2-aminoethylamino)heptadecan-2-ol |
InChI |
InChI=1S/C19H42N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(22)18-21-17-16-20/h19,21-22H,2-18,20H2,1H3 |
Clé InChI |
DXUARFBQTLNYNE-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCC(CNCCN)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2,6-Dimethyl-4-(prop-2-yn-1-yl)phenyl]methanol](/img/structure/B14508871.png)
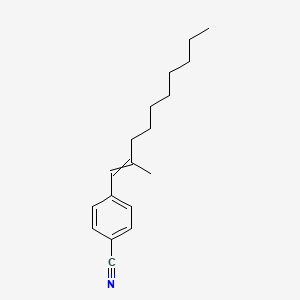

![N-[(1,3-Benzothiazol-2-yl)sulfanyl]-3-nitroaniline](/img/structure/B14508887.png)

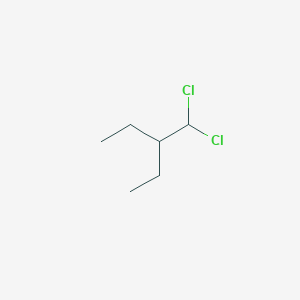
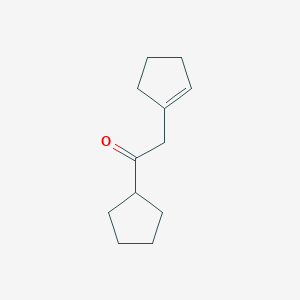

![N-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxo-pyrimidin-1-yl)tetrahydrofuran-2-yl]methyl]acetamide](/img/structure/B14508917.png)
![2,2,4,4-Tetramethylbicyclo[3.1.0]hexane-6-carbonitrile](/img/structure/B14508920.png)
